Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate

説明

Structural Overview of Methyl 3-Sulfamoyl-5-(Trifluoromethyl)benzoate

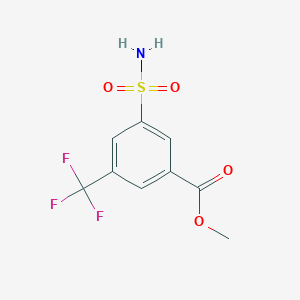

This compound (CAS: 1240528-31-7) is an aromatic ester with the molecular formula C$$9$$H$$8$$F$$3$$NO$$4$$S and a molecular weight of 283.22 g/mol . Its structure features a benzoate core substituted at the 3-position with a sulfamoyl group (-SO$$2$$NH$$2$$) and at the 5-position with a trifluoromethyl group (-CF$$3$$) (Figure 1). The methyl ester (-COOCH$$3$$) at the carboxyl group enhances solubility in organic solvents while retaining reactivity for further transformations.

Figure 1 : Structural representation:

$$

\text{Benzoate core} \rightarrow \text{3-SO}2\text{NH}2 \quad \text{5-CF}3 \quad \text{COOCH}3

$$

Key spectroscopic identifiers include:

- SMILES : COC(=O)C1=CC(=C(C=C1)S(=O)(N))C(F)(F)F

- InChIKey : Not explicitly reported, but derivable from substituent positions.

The sulfamoyl group introduces hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmaceutical applications.

Historical Context in Organofluorine Chemistry

The development of organofluorine compounds began in the 19th century, with pivotal work by Frédéric Swarts, who demonstrated halogen exchange reactions using SbF$$_3$$ to synthesize fluorinated aromatics. The trifluoromethyl group emerged as a key pharmacophore in the mid-20th century, driven by its ability to modulate electronic and steric properties.

This compound represents a convergence of two historical trends:

- Sulfamoyl Benzoates : Early sulfamoyl derivatives, such as 4-substituted amino-5-sulfamoylbenzoic acids, were explored in the 1960s for diuretic and antihypertensive applications.

- Trifluoromethylation : Modern methods, including nucleophilic trifluoromethylation using reagents like TMSCF$$3$$, enabled precise incorporation of -CF$$3$$ groups into complex scaffolds.

The compound’s synthesis likely involves halogen exchange (e.g., Cl → F) or direct sulfamoylation , reflecting advancements in fluorination techniques post-2000.

Significance in Contemporary Chemical Research

This compound is pivotal in multiple research domains:

Pharmaceutical Development

- TRPM8 Antagonism : Analogous sulfonamide derivatives exhibit antagonism against transient receptor potential melastatin 8 (TRPM8), a target for cold-induced pain therapies.

- Antimicrobial Agents : Structural analogs demonstrate activity against bacterial and fungal pathogens, attributed to the sulfamoyl group’s interaction with microbial enzymes.

Agrochemical Innovation

Classification within Sulfamoylbenzoate Derivatives

This compound belongs to a subclass characterized by:

Notably, the dual functionality (-SO$$2$$NH$$2$$ and -CF$$_3$$) enables dual-mode interactions in enzyme inhibition, distinguishing it from monosubstituted analogs.

特性

IUPAC Name |

methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18(13,15)16/h2-4H,1H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAVGCPXJJMNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-sulfamoyl-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.

化学反応の分析

Types of Reactions

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

-

Nucleophilic Substitution:

Reagents: Nucleophiles such as amines or thiols

Conditions: Mild to moderate temperatures, often in the presence of a base

Products: Substituted derivatives of the original compound

-

Oxidation:

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium, elevated temperatures

Products: Oxidized forms of the compound, potentially leading to the formation of sulfonic acids

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous conditions, low to moderate temperatures

Products: Reduced forms of the compound, potentially leading to the formation of amines

科学的研究の応用

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

-

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

-

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

- Used in the development of biochemical assays and as a probe in biological studies.

-

Medicine:

- Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.

- Studied for its interactions with biological targets, such as enzymes and receptors.

-

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents for industrial processes.

作用機序

The mechanism of action of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and its potential as a therapeutic agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

- Key Observations: Bioactivity: this compound’s sulfamoyl group enables stronger hydrogen-bonding interactions compared to the amino or bromo groups in analogs like Methyl 3-amino-5-(trifluoromethyl)benzoate . Synthetic Utility: Bromo-substituted analogs (e.g., Methyl 3-bromo-5-(trifluoromethyl)benzoate) are pivotal in Suzuki-Miyaura cross-coupling reactions due to their reactivity, whereas the sulfamoyl derivative is optimized for target binding . Agricultural vs. Medicinal Use: Triflusulfuron methyl ester, a sulfonylurea herbicide, shares a sulfonamide backbone but incorporates a triazine ring for plant enzyme inhibition, diverging from the benzoate-based medicinal applications of the target compound .

Research Implications and Limitations

- Advantages of this compound: Superior target affinity due to dual electron-withdrawing groups (-CF₃, -SO₂NH₂) compared to mono-substituted analogs. High purity (≥95%) ensures reliability in biological assays .

- Limitations: Lower synthetic yield compared to brominated analogs may hinder large-scale production . Limited data on toxicity and environmental impact compared to well-characterized herbicides like triflusulfuron methyl ester .

生物活性

Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a sulfamoyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group may enhance the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of their activity. Such interactions can influence various cellular processes, including signaling pathways involved in inflammation and cancer progression.

Biological Activity

Research has indicated that compounds with similar structures exhibit notable biological activities, including:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been reported to exhibit higher inhibitory effects on cancer cells compared to their non-fluorinated counterparts .

- Anti-inflammatory Properties : The sulfamoyl group may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited significant inhibitory activity, with IC50 values comparable to established anticancer agents . -

In Vivo Efficacy :

In vivo studies demonstrated that similar compounds effectively reduced tumor growth in mouse models, suggesting potential therapeutic applications in oncology .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Trifluoromethylation : Introduce the trifluoromethyl group using agents like trifluoromethyl iodide (CF₃I) under copper(I)-catalyzed conditions to ensure regioselectivity at the 5-position .

- Sulfamoylation : React the intermediate with chlorosulfonic acid or sulfamoyl chloride in anhydrous dichloromethane, using a base (e.g., pyridine) to neutralize HCl byproducts .

- Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) .

Optimization involves controlling temperature (0–5°C for sulfamoylation to prevent side reactions) and using inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

Q. What analytical techniques are critical for structural characterization and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm regiochemistry and functional group integration (e.g., sulfamoyl NH₂ protons at δ 4.5–5.5 ppm; CF₃ at δ -60 to -70 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₀H₉F₃NO₄S: 296.02 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the Sulfamoyl Group : Enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attacks (e.g., by amines or thiols) at the sulfamoyl moiety .

- Directs Reactivity : The meta-CF₃ group sterically shields the 5-position, directing substitutions to the 3-sulfamoyl site. Computational studies (DFT calculations) can model charge distribution and predict reaction sites .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (DMSO ≤0.1% v/v).

- Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify confounding metabolism .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic inhibition .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validations are required?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), plasma protein binding, and CYP450 inhibition. The trifluoromethyl group increases logP by ~1.2 units, enhancing membrane permeability .

- Experimental Validation :

- Caco-2 Assays : Measure apparent permeability (Papp) to confirm predicted absorption.

- Microsomal Incubations : Quantify metabolic half-life (t₁/₂) in human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。